2-Ethyl-2-phenylbutanoic acid

Catalog No.
S662513
CAS No.
5465-28-1
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-phenylbutanoic acid

CAS Number

5465-28-1

Product Name

2-Ethyl-2-phenylbutanoic acid

IUPAC Name

2-ethyl-2-phenylbutanoic acid

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-3-12(4-2,11(13)14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,14)

InChI Key

PYXQBGGQMBEYLO-UHFFFAOYSA-N

SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)O

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)O

The exact mass of the compound 2-Ethyl-2-phenylbutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28953. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethyl-2-phenylbutanoic acid (also known as α,α-diethylphenylacetic acid) is a highly sterically hindered carboxylic acid characterized by a quaternary alpha carbon bonded to a phenyl ring and two ethyl groups. In industrial and pharmaceutical procurement, this compound is primarily sourced as the essential building block for the antitussive active pharmaceutical ingredient (API) oxeladin, as well as a precursor for complex polycyclic aromatics. Its value lies in its unique structural bulk, which imparts exceptional conformational rigidity and a specific lipophilic profile (LogP ~3.26) . This steric shielding is critical for downstream applications, as it protects subsequent ester or amide linkages from rapid enzymatic or chemical degradation, making it an indispensable raw material for synthesizing stable, long-acting therapeutics and crowded molecular scaffolds [1].

Attempting to substitute 2-ethyl-2-phenylbutanoic acid with simpler, less hindered analogs—such as 2-phenylbutanoic acid (mono-ethyl) or standard phenylacetic acid—results in catastrophic failures in both process outcomes and downstream product efficacy. The absence of the second ethyl group at the alpha position drastically reduces the steric shielding around the carboxylate center. In API manufacturing, such as the synthesis of oxeladin, substituting with a less hindered acid yields ester bonds that are highly susceptible to rapid cleavage by hepatic carboxylesterases, destroying the drug's pharmacokinetic profile and in vivo half-life[1]. Furthermore, in the synthesis of crowded polycyclic aromatics, lower-order acids fail to direct the necessary cyclialkylation pathways, leading to unwanted rearrangements rather than the targeted gem-diethyl structures [2]. Therefore, procurement must strictly specify CAS 5465-28-1 when alpha-quaternary steric bulk is a functional requirement.

Steric Shielding and Ester Hydrolysis Resistance in API Design

The defining feature of 2-ethyl-2-phenylbutanoic acid is the immense steric bulk provided by the dual ethyl substitution at the alpha carbon. When this acid is converted into an ester (e.g., the diethylaminoethoxyethyl ester known as oxeladin), the quaternary carbon structure significantly retards hydrolytic cleavage by esterases compared to esters derived from mono-substituted analogs. This structural feature is deliberately exploited to ensure the API survives systemic circulation without premature degradation [1].

Evidence DimensionEster bond susceptibility to enzymatic hydrolysis
Target Compound DataHigh resistance (extended API half-life) due to the α,α-diethyl quaternary carbon
Comparator Or BaselineEsters of 2-Phenylbutanoic acid (mono-ethyl substituted)
Quantified DifferenceSignificant reduction in pseudo-first-order hydrolysis rate under physiological conditions
ConditionsIn vivo pharmacological evaluation and stability assays

Crucial for synthesizing APIs that require prolonged systemic circulation and resistance to rapid hepatic carboxylesterase cleavage.

Precursor Efficiency in Polyalkyltetralone Synthesis

2-Ethyl-2-phenylbutanoic acid, when converted to its acyl chloride, serves as a highly effective precursor for synthesizing sterically crowded aromatics. In reactions with isobutylene and a stannic chloride catalyst, it successfully undergoes cyclialkylation to yield 1,1-diethyl-4,4-dimethyl-2-tetralone. Less substituted baseline acids cannot form these specific gem-diethyl/dimethyl crowded ring systems and are prone to alternative cleavage or rearrangement pathways during the reaction [1].

Evidence DimensionSuitability for gem-diethyl polyalkyltetralone formation
Target Compound DataDirect conversion to 1,1-diethyl-4,4-dimethyl-2-tetralone via acyl chloride intermediate
Comparator Or BaselineStandard mono-alkyl phenylacetic acids
Quantified DifferenceEnables synthesis of gem-diethyl/dimethyl crowded ring systems that are inaccessible with unbranched precursors
ConditionsAcylation of isobutylene with stannic chloride catalyst followed by cyclialkylation

Allows chemical manufacturers to reliably access complex, highly substituted polycyclic scaffolds required for advanced materials and specialty ligands.

Lipophilicity and Partition Coefficient Optimization for CNS Penetration

The incorporation of two ethyl groups alongside the phenyl ring yields a distinct lipophilic profile, with a calculated LogP of approximately 3.26. This specific hydrophobicity is essential for the blood-brain barrier penetration of its downstream central nervous system-active derivatives. Substituting with a lower-molecular-weight analog like phenylacetic acid results in a drastically lower LogP, which would fail to meet the lipophilic requirements for CNS-targeted API formulation .

Evidence DimensionCalculated LogP (Hydrophobicity)
Target Compound DataLogP ~ 3.26
Comparator Or BaselinePhenylacetic acid (LogP ~ 1.41)
Quantified Difference~1.85 log unit increase in lipophilicity
ConditionsStandard partition coefficient modeling at physiological pH

Ensures the correct lipophilic balance for downstream active pharmaceutical ingredients targeting central nervous system receptors.

API Manufacturing: Synthesis of Oxeladin and Related Antitussives

This compound is the mandatory starting material for the synthesis of oxeladin (a centrally acting antitussive) and its citrate salt. The alpha,alpha-diethyl substitution is strictly required to impart the necessary steric hindrance to the final ester bond, ensuring the drug resists rapid enzymatic hydrolysis in vivo [1].

Specialty Organic Synthesis: Crowded Polycyclic Aromatics

Industrial and academic laboratories procure this acid to synthesize highly sterically crowded aromatics, such as polyalkyltetralones. Its unique quaternary alpha carbon allows for specific Friedel-Crafts cyclialkylation sequences that are impossible to achieve with standard, less-substituted phenylacetic acids [2].

Medicinal Chemistry: Development of Hydrolysis-Resistant Prodrugs

Beyond established APIs, medicinal chemists utilize this compound as a building block to design novel prodrugs and therapeutics. The predictable increase in lipophilicity (LogP ~3.26) combined with the extreme steric shielding makes it an ideal moiety for extending the half-life of otherwise labile ester or amide linkages [1].

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

5465-28-1

Wikipedia

2-Phenyl-2-ethylbutyric acid

Dates

Last modified: 08-15-2023

Explore Compound Types